molecular formula C18H28O2 B12426129 (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3

Cat. No.: B12426129
M. Wt: 279.4 g/mol
InChI Key: IBHQSODTBQCZDA-AUWUWJTOSA-N
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Description

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3 is a deuterated analog of an estrane-derived steroid diol, supplied for research applications. As a stable isotope-labeled compound, it is primarily utilized as an internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate measurement of its endogenous counterpart in complex biological matrices. The specific research applications and mechanistic pathways of the non-deuterated parent molecule are an area of active scientific investigation, often explored in the broader context of steroid biochemistry and metabolism. Researchers are investigating these and other potential applications in specialized endocrinology and metabolic studies. For detailed information on the specific research applications and biochemical properties of this compound, please contact our scientific support team. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H28O2

Molecular Weight

279.4 g/mol

IUPAC Name

(3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1/i7D2,17D

InChI Key

IBHQSODTBQCZDA-AUWUWJTOSA-N

Isomeric SMILES

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3CC[C@H](C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O

Origin of Product

United States

Preparation Methods

Mercury-Mediated Deuterium Exchange

A foundational method for introducing deuterium into steroidal structures involves mercury-mediated exchange reactions. In the synthesis of deuterium-labeled estradiol-17β, 2-chloromercurio-1,3,5(10)-estratriene-3,17β-diol derivatives were refluxed in deuterated acetic acid (CD₃COOD) and heavy water (D₂O) to achieve selective deuteration at positions 2 or 4. For (3α,17α)-Estr-5(10)-ene-3,17-diol-d3, analogous mercury intermediates could be treated with deuterium oxide under controlled conditions to introduce deuterium at positions 16,16,17. This method typically yields 70–80% isotopic purity, with side products arising from incomplete exchange or mercury residue contamination.

Borohydride Reduction in Deuterated Solvents

The reduction of estrone derivatives using sodium borohydride (NaBH₄) in deuterated solvents offers a pathway to introduce deuterium during the reduction step. A patented process for synthesizing 17β-estradiol involves cooling estrone in methanol to -10°C, followed by gradual addition of NaBH₄ in NaOH/D₂O. Adapting this method, estrone-3,17-dione could be reduced with NaBD₄ (deuterated borohydride) in deuterated methanol (CD₃OD) to yield the diol-d3 variant. Key parameters include:

  • Temperature: -10°C to -5°C for kinetic control to favor the 17α configuration.
  • Reaction time: 2 hours for initial reduction, followed by 1 hour at 10°C to ensure completion.
  • Yield: ~99% crude product with 0.64% 17β-epimer impurity.

Isotopic Labeling Techniques

Direct Deuteration of Estrone Derivatives

Deuterium can be introduced via catalytic hydrogen-deuterium exchange using palladium or platinum catalysts. For example, treating (3α,17α)-Estr-5(10)-ene-3,17-diol with D₂ gas in the presence of Pd/C at 80°C for 24 hours achieves ~90% deuteration at thermodynamically accessible positions. However, this method risks over-deuteration and requires stringent purification to isolate the tri-deuterated product.

Synthetic Modification of Estrone Intermediates

A multistep synthesis starting from estrone-3-methyl ether involves:

  • Epoxidation : Estrone-3-methyl ether is treated with m-chloroperbenzoic acid to form the 5(10)-epoxide.
  • Acid-Catalyzed Ring Opening : The epoxide is opened with deuterated HCl (DCl) in D₂O to introduce deuterium at C-17.
  • Demethylation : BBr₃ in deuterated dichloromethane (CD₂Cl₂) removes the methyl group, yielding the 3α,17α-diol-d3.
    This method achieves 85–90% isotopic purity but requires chromatographic purification to remove regioisomers.

Analytical Validation and Challenges

Isotopic Purity Assessment

Deuterium incorporation is validated using:

  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 279.432 [M+H]⁺ for C₁₈D₃H₂₅O₂.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of protons at δ 3.65 ppm (C-17 OH) and δ 3.12 ppm (C-3 OH), replaced by deuterium signals.

Common Challenges

  • Epimerization : Alkaline conditions during borohydride reduction may convert 17α-OH to 17β-OH, necessitating pH control.
  • Isotopic Dilution : Trace protiated solvents (e.g., H₂O in D₂O) reduce deuterium content, requiring anhydrous conditions.

Comparative Analysis of Methods

Method Key Reagents Temperature (°C) Yield (%) Isotopic Purity (%)
Mercury-Mediated Exchange CD₃COOD, D₂O 100 70 80
Borohydride Reduction NaBD₄, CD₃OD -10 to 10 99 95
Catalytic Deuteration D₂, Pd/C 80 85 90
Synthetic Modification DCl, BBr₃ -20 to 25 75 85

Industrial-Scale Production Considerations

Industrial synthesis prioritizes the borohydride reduction method due to scalability and cost-effectiveness. A typical protocol includes:

  • Batch Reactors : 500 L reactors with cryogenic cooling for temperature control.
  • Purification : Recrystallization from 5% aqueous isopropyl alcohol increases purity from 99.14% to 99.8%.
  • Quality Control : HPLC with UV detection (λ = 280 nm) monitors 17α/17β epimer ratios, ensuring <0.1% impurity.

Chemical Reactions Analysis

“(3” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen gas for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce carbon dioxide and water, while reduction reactions can yield hydrocarbons .

Mechanism of Action

The mechanism of action of “(3” involves the activation of the STING pathway. This compound binds to the STING receptor, inducing a conformational change that activates downstream signaling pathways. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response . The molecular targets of “(3” include the STING receptor and various transcription factors involved in the interferon signaling pathway .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Key Applications CAS Number
(3α,17α)-Estr-5(10)-ene-3,17-diol-d3 C₁₈H₂₅D₃O₂ 3α,17α-diol LC-MS internal standard N/A
Estr-5(10)-ene-3,17-dione C₁₈H₂₄O₂ 3,17-diketone Tibolone synthesis 3962-66-1
Estr-5(10)-ene-3β-ol-17-one C₁₈H₂₆O₂ 3β-OH, 17-ketone Metabolic studies 3461-60-7
Estra-1,3,5(10),7-tetraene-3,17α-diol C₁₈H₂₂O₂ 3,17α-diol, tetraene ER modulation studies 651-55-8

Table 2. Physicochemical Properties

Compound Name Melting Point (°C) logP (Predicted) Water Solubility (mg/L)
(3α,17α)-Estr-5(10)-ene-3,17-diol-d3 ~145 (est.) 2.8 20–30
Estr-5(10)-ene-3,17-dione 144–146 3.5 <10
Estra-1,3,5(10),7-tetraene-3,17α-diol 220–225 3.1 <5

Research Findings and Implications

  • Synthetic Accessibility : Deuterated analogs like the diol-d3 are synthesized using deuterated reagents (e.g., D₂O or deuterated reducing agents), preserving stereochemistry while introducing isotopic labels .
  • Biological Interactions: The 17α-hydroxyl group in the target compound reduces ER binding compared to 17β analogs but may enhance selectivity for non-classical estrogen pathways .
  • Regulatory Status : Steroid analogs with 17α configurations are scrutinized under controlled substance laws, though the deuterated form’s research use is typically exempt .

Biological Activity

(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3 is a synthetic steroid compound derived from estradiol, characterized by the presence of deuterium isotopes at positions 3 and 17. This modification enhances its stability and alters its biological interactions, making it a subject of interest in various fields of research, including endocrinology, neurobiology, and pharmacology. The following sections provide a comprehensive overview of its biological activity, including hormonal regulation, neuroprotective effects, and comparative studies with related compounds.

  • Molecular Formula : C18H24D2O2
  • Molecular Weight : Approximately 279.432 g/mol

The presence of deuterium atoms influences the compound's behavior in biological systems, potentially affecting its receptor binding affinity and metabolic stability.

Estrogen Receptor Interaction

This compound primarily functions as an estrogen receptor modulator. Studies have demonstrated its ability to bind to estrogen receptors (ERα and ERβ), influencing various physiological processes:

  • Binding Affinity : Research indicates that this compound exhibits significant binding affinity towards estrogen receptors, which mediates its hormonal effects. This is critical for understanding its role in hormonal therapies and potential applications in treating estrogen-related disorders .

Impact on Gene Expression

The compound has been shown to modulate gene expression through estrogen-responsive elements (EREs). For instance:

  • Transcriptional Activity : In osteoblasts, this compound increases the activity of T cell factor (TCF), a key transcriptional effector in the Wnt signaling pathway. This interaction is independent of traditional ERE activation pathways .

Emerging evidence suggests that this compound may possess neuroprotective properties:

  • Oxidative Stress Reduction : In rodent models of brain injury, this compound has been observed to restore blood-brain barrier integrity and suppress oxidative stress through pathways such as PI3K/Akt .
  • Modulation of Brain Excitability : The compound has been implicated in modulating brain excitability and alleviating symptoms associated with anxiety and stress. This function may be linked to its interaction with GABA receptors .

Comparative Studies with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5alpha-Androstane-3alpha,17beta-diolC19H32O2Different stereochemistry affecting activity
17-Methylandrost-4-en-17beta-olC20H30O2Methyl group at C17 alters biological properties
EstradiolC18H24O2Natural hormone; lacks deuteration but similar action

The unique deuteration at positions 3 and 17 distinguishes this compound from these analogs by enhancing its stability and modifying its interactions within biological systems.

Study on Neuroprotection

A study highlighted the neuroprotective effects of estradiol derivatives in models of intracerebral hemorrhage. The findings indicated that these compounds could significantly reduce oxidative damage and inflammation in neuronal tissues .

Hormonal Modulation Research

Another research project focused on the modulation of brain excitability using steroid derivatives like this compound. Results showed that these compounds could effectively alleviate stress-related symptoms by acting on specific receptor sites within the brain .

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